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molecular formula C9H11NO3 B1349126 2,3-Dimethyl-4-nitroanisole CAS No. 81029-03-0

2,3-Dimethyl-4-nitroanisole

Cat. No. B1349126
M. Wt: 181.19 g/mol
InChI Key: DUBFMQLUMHKYOX-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of 2,3-dimethyl-4-nitroanisole (1.04 g, 5.74 mmol) in methanol (20 ml) was added 10%-Pd/C (100 mg) at room temperature, and the resulting solution was stirred under a hydrogen atmosphere. After 1 hour, the reaction solution was filtered by the use of Celite and the filtrate was concentrated under reduced pressure and then dried. The residue was dissolved in ethyl acetate (10 ml), followed by adding thereto acetic anhydride (0.867 ml, 9.18 mmol), and the resulting mixture was refluxed. After 2 hours, hexane (70 ml) was poured into the reaction solution and the crystals formed were filtered under reduced pressure and then dried to obtain N-(4-methoxy-2,3-dimethylphenyl)acetamide (1.02 g, 92%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0.867 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].[C:14](OC(=O)C)(=[O:16])[CH3:15].CCCCCC>CO.[Pd]>[CH3:13][O:12][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:14](=[O:16])[CH3:15])=[C:7]([CH3:8])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
CC1=C(C=CC(=C1C)[N+](=O)[O-])OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.867 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered by the use of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (10 ml)
ADDITION
Type
ADDITION
Details
by adding
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)NC(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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